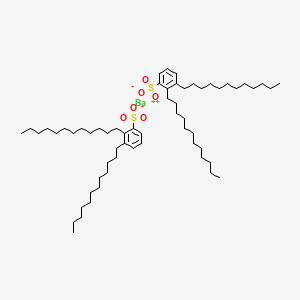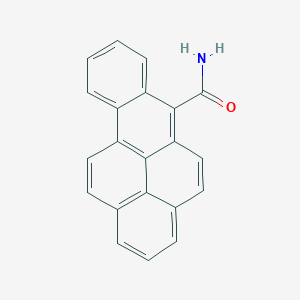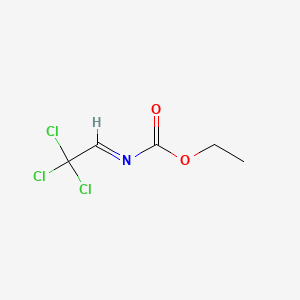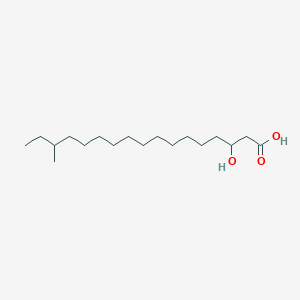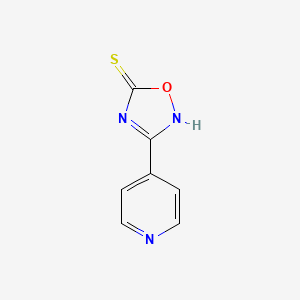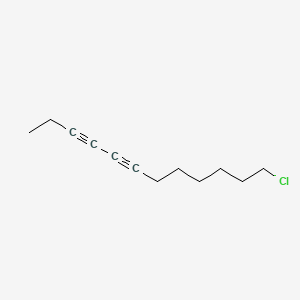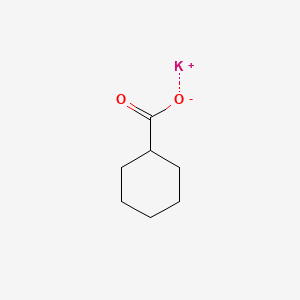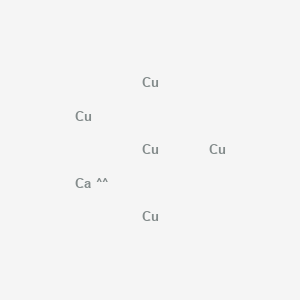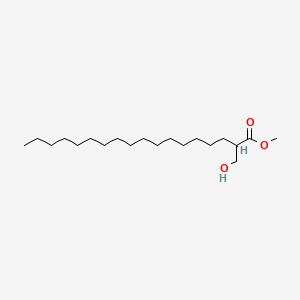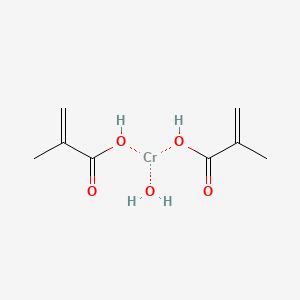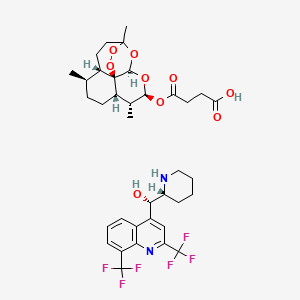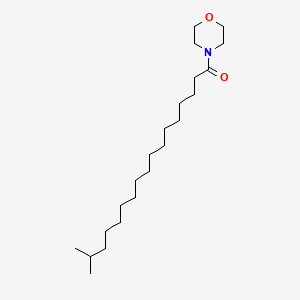
4-(1-Oxoisooctadecyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Oxoisooctadecyl)morpholine is a chemical compound with the molecular formula C22H43NO2 and a molecular weight of 353.58232 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxoisooctadecyl)morpholine typically involves the reaction of morpholine with a long-chain fatty acid derivative. One common method is the reaction of morpholine with 1-oxoisooctadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Oxoisooctadecyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives .
Applications De Recherche Scientifique
4-(1-Oxoisooctadecyl)morpholine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1-Oxoisooctadecyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog of 4-(1-Oxoisooctadecyl)morpholine, widely used in organic synthesis and as a solvent.
Amorolfine: A morpholine derivative used as an antifungal agent.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it valuable in various applications .
Propriétés
Numéro CAS |
93920-22-0 |
|---|---|
Formule moléculaire |
C22H43NO2 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
16-methyl-1-morpholin-4-ylheptadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(24)23-17-19-25-20-18-23/h21H,3-20H2,1-2H3 |
Clé InChI |
FJQLOXYZLQGRFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



